molecular formula C20H23NO2 B2989845 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione CAS No. 313661-63-1

2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione

Cat. No. B2989845
CAS RN: 313661-63-1
M. Wt: 309.409
InChI Key: PONSGYSOKDQZOR-UHFFFAOYSA-N
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Description

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The compound “2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione” belongs to this family. Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .


Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another reaction involves the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives were determined based on Lipinski’s rule of five . The data are reported as follows: chemical shift in ppm (δ), integration area, multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet), and coupling constant (Hz) .

Scientific Research Applications

Photochromic Materials

The isoindoline-1,3-dione structure is conducive to photochromic activity. When combined with the adamantyl group, it could lead to the development of new photochromic materials that change color in response to light, with potential applications in smart windows and optical data storage.

Each of these applications leverages the unique chemical structure of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione to offer innovative solutions across different fields of scientific research . The compound’s versatility is a testament to the ingenuity of chemical synthesis and its ability to drive progress in various technological and scientific arenas.

Mechanism of Action

Target of Action

The primary targets of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione are the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes, including motor control, reward, and cognition .

Mode of Action

2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione interacts with its targets by modulating the dopamine receptors D2 and D3 . The compound acts as a ligand, binding to the allosteric site of these receptors . This interaction can lead to changes in the receptor’s conformation, influencing its ability to bind with its natural ligand, dopamine .

Biochemical Pathways

The compound’s interaction with the dopamine receptors affects the dopaminergic neurotransmission pathway . This pathway is involved in transmitting signals in the brain that affect various functions, including motor control and reward mechanisms . By modulating this pathway, 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione can influence these neurological processes .

Pharmacokinetics

These compounds are predicted to have good affinity and some pharmacokinetic parameters . .

Result of Action

The modulation of the dopamine receptors by 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione can result in various molecular and cellular effects. For instance, it has been suggested that isoindoline-1,3-dione derivatives could have potential applications as antipsychotic agents . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Future Directions

The future directions for the research on “2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione” could involve further exploration of its potential as an antipsychotic agent, given its modulation of the dopamine receptor D3 . Additionally, more research could be done to improve the green synthesis technique for isoindolines/dioxoisoindolines .

properties

IUPAC Name

2-[2-(1-adamantyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-18-16-3-1-2-4-17(16)19(23)21(18)6-5-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONSGYSOKDQZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione

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